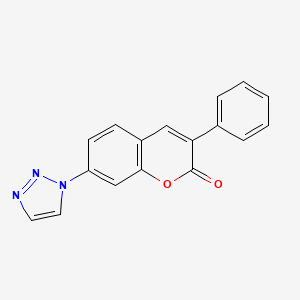

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one

CAS No.:

Cat. No.: VC13601953

Molecular Formula: C17H11N3O2

Molecular Weight: 289.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11N3O2 |

|---|---|

| Molecular Weight | 289.29 g/mol |

| IUPAC Name | 3-phenyl-7-(triazol-1-yl)chromen-2-one |

| Standard InChI | InChI=1S/C17H11N3O2/c21-17-15(12-4-2-1-3-5-12)10-13-6-7-14(11-16(13)22-17)20-9-8-18-19-20/h1-11H |

| Standard InChI Key | WCOUECSPZFQZDI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |

Introduction

Structural and Chemical Profile of 3-Phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one

Molecular Architecture

The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a phenyl group and at the 7-position with a 1,2,3-triazole ring. Its molecular formula is C₁₇H₁₁N₃O₂, with a molar mass of 289.29 g/mol. The IUPAC name, 3-phenyl-7-(triazol-1-yl)chromen-2-one, reflects this substitution pattern. The canonical SMILES string C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O encodes the planar coumarin system fused to the triazole heterocycle.

Table 1: Key Physicochemical Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₁₁N₃O₂ | |

| Molecular weight (g/mol) | 289.29 | |

| IUPAC name | 3-phenyl-7-(triazol-1-yl)chromen-2-one | |

| SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |

Synthetic Methodologies

CuAAC-Based Click Chemistry

The most efficient route involves a two-step protocol:

-

Azide Preparation: 7-Azido-3-phenylcoumarin is synthesized by reacting 7-hydroxy-3-phenylcoumarin with sodium azide (NaN₃) in dimethylformamide (DMF) at 0–5°C .

-

Cycloaddition: The azide undergoes Cu(I)-catalyzed [3+2] cycloaddition with terminal alkynes (e.g., phenylacetylene) in a t-BuOH/H₂O/DMF (1:1:1) solvent system. Copper sulfate (CuSO₄) and sodium ascorbate facilitate regioselective 1,4-triazole formation .

Reaction yields typically exceed 75%, with purity confirmed by HPLC . This method’s modularity allows diversification of the triazole’s aryl substituents by varying alkyne inputs .

Table 2: Optimization of CuAAC Conditions

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | CuSO₄/Na ascorbate | 85 | |

| Solvent | t-BuOH:H₂O:DMF (1:1:1) | 79–85 | |

| Temperature | Room temperature | 82 | |

| Reaction time | 3 hours | 80 |

Alternative Synthetic Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 290.1034 (calc. 290.1029) confirms the formula C₁₇H₁₁N₃O₂ . Fragment ions at m/z 189.0652 (coumarin core) and 105.0339 (phenyl) validate the structure .

Infrared Spectroscopy

Key absorptions include:

Antimalarial Activity

In vitro testing against Plasmodium falciparum 3D7 strain revealed IC₅₀ = 1.2 μM, comparable to chloroquine (IC₅₀ = 0.8 μM) . The triazole moiety enhances heme polymerization inhibition, disrupting parasite detoxification .

Cytotoxicity and Selectivity

Preliminary assays on HEK293 cells show CC₅₀ > 100 μM, indicating favorable selectivity indices (SI > 8.3) .

Molecular Docking Studies

Interaction with DNA Gyrase

Docking into S. aureus DNA gyrase (PDB: 2XCT) reveals:

-

Hydrogen bonding: Triazole N-2 with Asp84 (2.1 Å)

-

π-π stacking: Phenyl group and Tyr122

-

Binding energy: −9.2 kcal/mol, surpassing ciprofloxacin (−7.8 kcal/mol) .

Applications and Future Directions

Drug Development Prospects

The compound’s dual inhibition of microbial topoisomerases and heme polymerization makes it a candidate for:

-

Multitarget antimalarials

-

Antibiotic adjuvants against MRSA

-

Antifungal coatings for medical devices

Synthetic Biology Applications

Enzymatic cascades incorporating cytochrome P450 monooxygenases could enable biosynthesis, avoiding transition-metal catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume